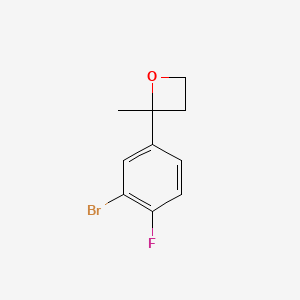
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(3-Bromo-4-fluorophenyl)acetonitrile” is a chemical compound with the molecular formula C8H5BrFN . It is typically used in laboratory settings .
Molecular Structure Analysis
The molecular structure of “2-(3-Bromo-4-fluorophenyl)acetonitrile” is represented by the SMILES notation FC1=C(Br)C=C(CC#N)C=C1 .Scientific Research Applications
Application in Medicinal Chemistry
2-(3-Bromo-4-fluorophenyl)-2-methyloxetane and its derivatives have shown significance in medicinal chemistry. For instance, the compound 4'-cyano-3-[(4-fluorophenyl)sulfonyl]-2-hydroxy-2-methyl-3'-(trifluoromethyl)-propionanilide (ICI 176334) has been explored for its role as a nonsteroidal antiandrogen. This compound was resolved using chromatographic separation, indicating its potential in developing pharmaceutical agents (Tucker & Chesterson, 1988). Additionally, other derivatives like 3-methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride have been synthesized and evaluated for antidepressive activity, showcasing the broad spectrum of pharmaceutical applications (Yuan, 2012).
Polymer and Resin Synthesis
In the field of polymer science, oxetane derivatives have been utilized in creating cross-linked polyoxetane resins. For example, the synthesis of oxetane derivatives like 3-(6-bromo-2-oxahexyl)-3-methyloxetanes has been instrumental in preparing soluble polyoxetanes for potential industrial applications (Motoi et al., 1988).
Nanoparticle Synthesis
The development of enhanced brightness emission-tuned nanoparticles using heterodifunctional polyfluorene building blocks, which include compounds like this compound, has been reported. This research demonstrates the utility of these compounds in creating stable nanoparticles for potential use in imaging and diagnostic applications (Fischer, Baier, & Mecking, 2013).
Antimicrobial Research
Compounds synthesized from derivatives of this compound have been explored for their antimicrobial activities. For instance, novel 2-(substituted fluorobenzoylimino)-3-(substituted fluorophenyl)-4-methyl-1,3-thiazolines have shown promising results against various bacterial and fungal species, suggesting their potential use in developing new antimicrobial agents (Saeed, Shaheen, Hameed, & Kazmi, 2010).
Cytotoxicity Studies
The cytotoxicity of certain derivatives on cancer cells has been studied, such as the evaluation of 2,6-diarylpiperidin-4-one O-methyloximes on HeLa cells. These studies contribute to the understanding of the potential therapeutic applications of these compounds in cancer treatment (Parthiban et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
2-(3-bromo-4-fluorophenyl)-2-methyloxetane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO/c1-10(4-5-13-10)7-2-3-9(12)8(11)6-7/h2-3,6H,4-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTRDHHZXGFRKIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCO1)C2=CC(=C(C=C2)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(3R,5S)-1-(9H-Fluoren-9-ylmethoxycarbonyl)-5-methoxycarbonylpyrrolidin-3-yl]acetic acid](/img/structure/B2358579.png)


![1-(Piperidin-1-yl)-3-(propan-2-yl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2358583.png)

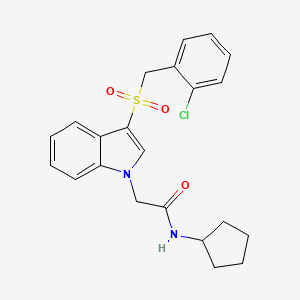
![N-(2-methoxyethyl)-8,10-dimethyl-2-propylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B2358587.png)

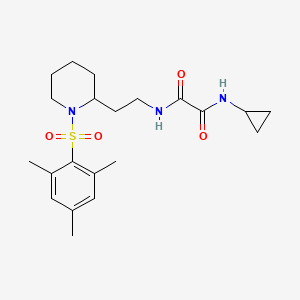
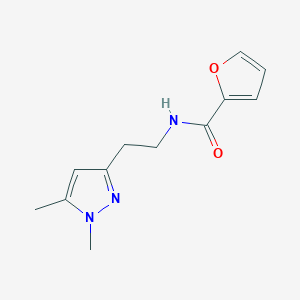
![Methyl 2-[(4-ethoxyphenyl)sulfamoyl]benzoate](/img/structure/B2358597.png)
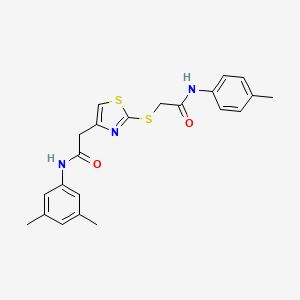
![(5E)-2-(benzylamino)-5-({4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]phenyl}methylidene)-4,5-dihydro-1,3-thiazol-4-one](/img/structure/B2358601.png)

